2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function in a biological or chemical context.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Synthesis and Process Improvement : An improved process for synthesizing related compounds, such as 2-hydroxy-N-(pyridin-4-yl)benzamide, has been developed. This process focuses on optimizing reaction conditions to achieve higher yields, which is crucial for the efficient production of these compounds (H. Dian, 2010).
Application in Organic Chemistry : Studies have shown that related pyridine derivatives can act as directing groups for C-H bond amination, a critical reaction in organic synthesis. This can facilitate the effective amination of benzamide derivatives, highlighting the compound's role in complex organic synthesis (Hong-Yi Zhao et al., 2017).
Luminescent Properties : Certain pyridyl substituted benzamides exhibit unique luminescent properties and can respond to various stimuli. These properties make them potentially useful for applications in materials science and nanotechnology (A. Srivastava et al., 2017).
Anticancer Potential : Some related compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, have shown promise in anticancer applications. They have been studied for their ability to interact with tubulin and inhibit its polymerization, which is a key mechanism in cancer treatment (R. Jayarajan et al., 2019).
Neuropharmacology : Some benzamide derivatives have been explored for their potential role in modulating feeding behavior and other neural processes. This indicates potential applications in the development of drugs for eating disorders and other neurological conditions (L. Piccoli et al., 2012).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
properties
IUPAC Name |
5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIGMFCFPXZRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=NC=C3)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide | |
CAS RN |
1285515-21-0 | |
Record name | GSK-2578215A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285515210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2578215A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q641JSF42X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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